5,10-Bis(4-methylpentyl)phenazine
Description
Properties
CAS No. |
62248-03-7 |
|---|---|
Molecular Formula |
C24H34N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5,10-bis(4-methylpentyl)phenazine |
InChI |
InChI=1S/C24H34N2/c1-19(2)11-9-17-25-21-13-5-7-15-23(21)26(18-10-12-20(3)4)24-16-8-6-14-22(24)25/h5-8,13-16,19-20H,9-12,17-18H2,1-4H3 |
InChI Key |
FNTVTKGJUFYLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phenazine Derivatives
Phenazine 5,10-Dioxides
- Structure : Oxygen atoms replace the alkyl substituents at the 5- and 10-positions, forming a planar, electron-deficient system.
- Synthesis : Produced via reactions between benzofuroxan and dihydroxybenzene derivatives catalyzed by molecular sieves or silica gel .
- Key Differences : The dioxide groups increase polarity and redox activity compared to the lipophilic 4-methylpentyl chains. This structural feature enables bioreductive activation under hypoxic conditions, a property critical for selective cytotoxicity in solid tumors .
2,3-Diaminophenazine (DAP)
- Structure: Amino groups at the 2- and 3-positions enhance electron density and luminescent properties.
- Synthesis : Synthesized via green methods using heterogeneous catalysts like Jeanbandyite .
Benzo[a]phenazine Derivatives
- Structure : A fused benzene ring extends the planar π-system, improving DNA intercalation and topoisomerase inhibition.
- Synthesis: Alkylation or amination of phenolic hydroxyl groups on the fused ring .
- Key Differences : The extended aromatic system enhances antiproliferative activity against HL-60 leukemia cells, whereas 5,10-bis(4-methylpentyl)phenazine’s alkyl chains may prioritize lipid bilayer interactions .
Endophenazines (e.g., Endophenazine A)
- Structure : 5,10-Dihydrophenazine core with prenyl or methyl groups.
- Synthesis : Biosynthesized by Streptomyces spp. via prenyltransferases like PpzP .
- Prenylation in endophenazines parallels the alkylation in this compound, but the latter lacks the dihydro modification, possibly increasing stability .
Q & A
What synthetic methodologies are employed to functionalize phenazine 5,10-dioxide scaffolds, such as 5,10-Bis(4-methylpentyl)phenazine?
Basic Research Focus
The synthesis of alkylated phenazine 5,10-dioxides typically involves two strategies: (1) direct oxidation of hydroxylated phenazines using meta-chloroperbenzoic acid (mCPBA) in toluene, and (2) condensation of benzofurazan 1-oxide with phenolic precursors via Beirut reactions. For example, 1-hydroxyphenazine 5,10-dioxide derivatives are synthesized by oxidizing 1-hydroxyphenazine with mCPBA, yielding ~49% efficiency . Alkylation (e.g., introducing 4-methylpentyl groups) is achieved using ethyl bromoacetate or carbamoyl chlorides under basic conditions (K₂CO₃, 18-crown-6 in DMF) .
What is the mechanism of hypoxia-selective cytotoxicity in phenazine 5,10-dioxides?
Basic Research Focus
Phenazine 5,10-dioxides act as bioreductive prodrugs. Under hypoxic conditions (common in tumors), they undergo enzymatic reduction to generate hydroxyl radicals (•OH), which induce DNA strand breaks via hydrogen abstraction from deoxyribose sugars. This mechanism is analogous to tirapazamine, a clinical hypoxia-selective agent . For example, myxin (4) releases •OH through a radical intermediate, validated in colorectal (HCT-116) and AML (MOLM-13) cell lines .
How do solubility challenges in phenazine 5,10-dioxides impact preclinical evaluation, and what strategies address this?
Basic Research Focus
Poor aqueous solubility (e.g., iodinin’s EC₅₀ >100 μM in normoxia) limits bioavailability. Prodrug strategies improve solubility by attaching labile groups (esters, carbamates) to phenolic oxygen. Carbamate-linked derivatives like compound 7 (EC₅₀ = 0.57 μM) exhibit enhanced solubility and membrane permeability (PAMPA logPₑff = -4.84) compared to parent compounds. Hydrolysis of these groups intracellularly restores cytotoxic activity .
How do substituent modifications influence the structure-activity relationship (SAR) in phenazine 5,10-dioxides?
Advanced Research Focus
Substituents at positions 1, 6, 7, and 8 critically modulate activity:
- Position 1 : Hydroxyl or carbamate groups enhance AML selectivity (e.g., compound 7 vs. iodinin) .
- Position 6 : Alkyl or carbamate chains maintain potency (EC₅₀ <1 μM), while removal reduces activity (EC₅₀ = 11 μM for compound 21) .
- Positions 7/8 : Dihalogenation (e.g., Cl, Br) increases potency but reduces selectivity (e.g., H9c2 cardiomyoblast toxicity), whereas dimethylation retains selectivity (compound 52: EC₅₀ = 2.8 μM in MOLM-13 vs. >50 μM in H9c2) .
What experimental designs validate hypoxia-selective cytotoxicity in phenazine derivatives?
Advanced Research Focus
Hypoxia selectivity is assessed via:
- Oxygen Gradient Assays : Compare EC₅₀ under normoxia (19% O₂) vs. hypoxia (2% O₂). For example, myxin shows a 1.8-fold increase in potency under hypoxia .
- PAMPA Permeability : Correlates membrane penetration (logPₑff) with cytotoxicity. High-permeability compounds (logPₑff > -5.33) like compound 16 (logPₑff = -4.74) exhibit EC₅₀ <1 μM .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) confirm •OH generation post-bioreduction .
Why do some phenazine analogs exhibit contradictory toxicity profiles in non-cancerous vs. cancerous cells?
Advanced Research Focus
Divergent toxicity arises from substituent-dependent redox cycling. For example:
- 7,8-Dihalogenated analogs generate ROS indiscriminately, damaging H9c2 cardiomyoblasts (EC₅₀ = 12–15 μM) .
- 7,8-Dimethylated analogs (e.g., 52) retain selectivity due to reduced off-target ROS production, attributed to steric hindrance limiting nonspecific interactions .
What explains discrepancies between in vitro and in vivo efficacy of phenazine 5,10-dioxides?
Advanced Research Focus
In vitro models lack tumor microenvironment factors (e.g., variable oxygenation, stromal interactions). For instance, myxin shows potent in vitro activity (EC₅₀ = 0.77 μM) but limited in vivo efficacy due to rapid clearance and metabolic instability. Strategies like PEGylation or nanoformulation are proposed to enhance pharmacokinetics .
How can computational models optimize phenazine 5,10-dioxide scaffolds for AML therapy?
Advanced Research Focus
Kernel-based partial least squares (KPLS) regression identifies critical structural determinants:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
